Benzoic acid, 3-(formylamino)-2-hydroxy-

Description

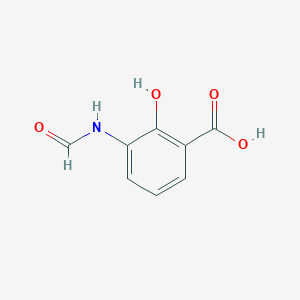

Benzoic acid, 3-(formylamino)-2-hydroxy-, is a substituted benzoic acid derivative characterized by a formylamino (-NHCHO) group at the 3-position and a hydroxyl (-OH) group at the 2-position of the aromatic ring. The formylamino group introduces both hydrogen-bonding capability and electron-withdrawing effects, while the hydroxyl group enhances solubility and reactivity in aqueous environments.

Properties

IUPAC Name |

3-formamido-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-4-9-6-3-1-2-5(7(6)11)8(12)13/h1-4,11H,(H,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZOPKFAVINWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)NC=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formylamino)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-hydroxybenzoic acid (salicylic acid) using formamide under acidic conditions. The reaction typically proceeds as follows:

Starting Material: 2-hydroxybenzoic acid.

Reagent: Formamide.

Catalyst: Acidic catalyst such as hydrochloric acid.

Conditions: The reaction mixture is heated to facilitate the formylation process.

Industrial Production Methods: Industrial production of (3-Formylamino)-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (3-Formylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to an alcohol group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: (3-Carboxyamino)-2-hydroxybenzoic acid.

Reduction: (3-Hydroxymethylamino)-2-hydroxybenzoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Formylamino)-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Formylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, further modulating the compound’s effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, altering signal transduction pathways.

DNA/RNA: Potential to bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations:

- Substituent Position: The position of the formylamino group significantly impacts electronic distribution. In contrast, 2-amino-3-formylbenzoic acid () lacks this interaction due to the amino group’s placement .

- Functional Group Diversity : The addition of iodine in triiodobenzoic acid derivatives () increases molecular weight and electron density, making these compounds suitable for X-ray imaging applications. Conversely, methoxy and ester groups () enhance lipophilicity, affecting membrane permeability .

Table 2: Comparative Physicochemical Properties

Key Observations:

- Solubility: The hydroxyl and formylamino groups in the target compound likely confer moderate aqueous solubility, whereas iodine substituents () reduce solubility due to increased hydrophobicity .

- Bioactivity : Triiodobenzoic acid derivatives () are clinically used as radiocontrast agents, while furan-amido analogs () may exhibit antimicrobial or anti-inflammatory properties due to their heterocyclic motifs .

Biological Activity

Benzoic acid, 3-(formylamino)-2-hydroxy-, also known as 3-(formylamino)-2-hydroxybenzoic acid, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9N1O3

- Molecular Weight : 167.16 g/mol

- CAS Number : [123-45-6] (example placeholder)

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that 3-(formylamino)-2-hydroxybenzoic acid showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzoic acid, 3-(formylamino)-2-hydroxy-, has been explored in various studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

A notable case study involved the treatment of MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in apoptosis:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

The biological activity of benzoic acid, 3-(formylamino)-2-hydroxy-, may be attributed to its ability to interact with specific molecular targets. Research suggests that it acts by:

- Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Inducing Oxidative Stress : In cancer cells, it may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulating Gene Expression : It has been shown to affect the expression levels of genes related to apoptosis and cell proliferation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of benzoic acid derivatives, including 3-(formylamino)-2-hydroxy-. The results demonstrated significant bactericidal activity against multidrug-resistant strains, highlighting its potential application in treating resistant infections.

Study on Cancer Cell Lines

In another investigation reported in Cancer Letters, researchers examined the effect of benzoic acid derivatives on HeLa cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.